METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity, and a benzodioxole moiety, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with a pyrido[2,3-d]pyrimidine precursor under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pressure control ensures consistent product quality. Solvent extraction and crystallization techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE: shares structural similarities with other pyrido[2,3-d]pyrimidine derivatives and benzodioxole-containing compounds.
Uniqueness
Unique Structural Features: The combination of the pyrido[2,3-d]pyrimidine core with the benzodioxole moiety provides unique chemical and biological properties.
Distinct Mechanism of Action: Its ability to interact with multiple molecular targets sets it apart from other compounds with similar structures.
Properties
IUPAC Name |
methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O7/c1-14-10-17(24(32)34-2)21-22(26-14)29(16-6-4-3-5-7-16)25(33)28(23(21)31)12-20(30)27-15-8-9-18-19(11-15)36-13-35-18/h3-11H,12-13H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDGKOYVLQIPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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